molecular formula C17H14N2O B491310 2-amino-N-(naphthalen-1-yl)benzamide CAS No. 57115-11-4

2-amino-N-(naphthalen-1-yl)benzamide

Cat. No. B491310
CAS RN: 57115-11-4
M. Wt: 262.3g/mol
InChI Key: RYYOPTIXOPRDBT-UHFFFAOYSA-N
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Description

2-amino-N-(naphthalen-1-yl)benzamide is a compound with the CAS Number: 57115-11-4 and a molecular weight of 262.31 . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .


Synthesis Analysis

A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H14N2O/c18-15-10-4-3-9-14(15)17(20)19-16-11-5-7-12-6-1-2-8-13(12)16/h1-11H,18H2,(H,19,20) . The solid-state properties of these compounds were revealed by X-ray single crystallography .


Chemical Reactions Analysis

The synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives involves direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 262.31 .

Scientific Research Applications

  • Colorimetric Sensing of Fluoride Anions : A study by Younes et al. (2020) describes the use of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, synthesized from 2-amino-2-(naphthalen-1-yl)acetonitrile, for the colorimetric sensing of fluoride anions. The compound with a 3,5-dinitrophenyl group exhibits a significant color transition, demonstrating its potential as a naked-eye detector of fluoride anion in solution (Younes et al., 2020).

  • Anticancer Activity : Salahuddin et al. (2014) explored the anticancer properties of benzimidazole derivatives synthesized from naphthalene-1-acetic acid and other compounds. Their study found that some of these compounds showed significant activity against breast cancer cell lines (Salahuddin et al., 2014).

  • Fluorescent Derivatisation of Amino Acids : Frade et al. (2007) conducted a study on the fluorescent derivatisation of amino acids using 3-(Naphthalen-1-ylamino)propanoic acid. The derivatives exhibited strong fluorescence, making them useful in biological assays (Frade et al., 2007).

  • Inhibitors for SARS-CoV-2 : Jamalan et al. (2020) identified compounds similar to 2-amino-N-(naphthalen-1-yl)benzamide as potential inhibitors of the papain-like proteinase of SARS-CoV-2, aiding in the search for treatments against COVID-19 (Jamalan et al., 2020).

  • Synthesis of 1,4‐Naphthoquinone Derivatives : A study by Ravichandiran et al. (2019) focused on synthesizing 1,4‐Naphthoquinone derivatives containing phenylaminosulfanyl moiety. These compounds displayed potent cytotoxic activity against various human cancer cell lines, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).

  • Multi-Stimuli-Responsive Properties : Srivastava et al. (2017) investigated compounds with multi-stimuli-responsive properties, including luminescence and mechanochromic properties. These compounds, related to this compound, show potential for applications in materials science (Srivastava et al., 2017).

  • Synthesis of Antibacterial Agents : Abbasi et al. (2015) reported on the synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, demonstrating their potent antibacterial properties and moderate to weak enzyme inhibition (Abbasi et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, and seeking medical attention if irritation persists .

properties

IUPAC Name

2-amino-N-naphthalen-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c18-15-10-4-3-9-14(15)17(20)19-16-11-5-7-12-6-1-2-8-13(12)16/h1-11H,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYOPTIXOPRDBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101330005
Record name 2-amino-N-naphthalen-1-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194471
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

57115-11-4
Record name 2-amino-N-naphthalen-1-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N-naphthyl(2-nitrophenyl)carboxamide in ethanol was added Pd/C and the mixture was stirred under an atmosphere of hydrogen for 16 hours. Pd/C was removed by filtration and the solvent was evaporated. The resulting oil was dissolved in ethyl acetate and extracted with aqueous HCl. The aqueous layer was neutralized and extracted with ethyl acetate. The organic layer was separated, dried over anhydrous sodium sulfate and concentrated to give (2-aminophenyl)-N-naphthylcarboxamide, a compound of Formula I.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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